2-Chloroethoxytrimethylsilane
CAS No.: 18157-17-0
Cat. No.: VC21024164
Molecular Formula: C5H13ClOSi
Molecular Weight: 152.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18157-17-0 |
---|---|
Molecular Formula | C5H13ClOSi |
Molecular Weight | 152.69 g/mol |
IUPAC Name | 2-chloroethoxy(trimethyl)silane |
Standard InChI | InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 |
Standard InChI Key | SJIIMFTWFNLSKY-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)OCCCl |
Canonical SMILES | C[Si](C)(C)OCCCl |
Introduction
Compound Identity and Structural Analysis
Structural Comparison
The target compound "2-Chloroethoxytrimethylsilane" would consist of a 2-chloroethoxy group (ClCH₂CH₂-O-) attached to a trimethylsilane moiety (Si(CH₃)₃). The most closely related compound in the search results is "2-(Chloromethoxy)ethyltrimethylsilane" (CAS 76513-69-4), which has a different arrangement where a chloromethoxy group (ClCH₂-O-) is attached to an ethyl chain linked to trimethylsilane .
Related Organosilicon Compounds
Several structurally related organosilicon compounds appear in the search results:
Compound Name | CAS Number | Molecular Formula |
---|---|---|
2-(Chloromethoxy)ethyltrimethylsilane | 76513-69-4 | Not explicitly stated |
2-(Chloromethyl)-2-propen-1-ylsilane | 18388-03-9 | C₇H₁₅ClSi |
Chloromethyl (trimethylsilyl)methyl sulfide | 105850-89-3 | Not explicitly stated |
2-chloromethyl-3-trimethylsilyl-1-propene | 18388-03-9 | C₇H₁₅ClSi |
Physical and Chemical Properties of Related Compounds
2-(Chloromethyl)-2-propen-1-ylsilane
This compound has detailed physical properties available:
Property | Value |
---|---|
Molecular Formula | C₇H₁₅ClSi |
Molecular Weight | 162.732 g/mol |
Density | 0.9±0.1 g/cm³ |
Boiling Point | 162.2±20.0 °C at 760 mmHg |
Flash Point | 43.3±0.0 °C |
LogP | 3.75 |
Vapor Pressure | 2.9±0.3 mmHg at 25°C |
Refractive Index | 1.425 |
Storage Condition | 2-8°C |
These properties indicate a liquid compound with moderate volatility and lipophilicity .
2-chloromethyl-3-trimethylsilyl-1-propene
This compound (which shares the CAS number 18388-03-9 with the above compound) has slightly different reported properties:
Property | Value |
---|---|
Boiling Point | 162-163 °C/768 mmHg |
Density | 0.899 g/mL at 25 °C |
Refractive Index | n₂₀/D 1.453 |
Flash Point | 110 °F (approximately 43.3 °C) |
Storage Temperature | 2-8°C |
Specific Gravity | 0.899 |
The data suggests this is a flammable liquid requiring refrigerated storage .
2-(Chloromethoxy)ethyltrimethylsilane
Based on safety data sheet information, this compound is classified as:
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A flammable liquid (Category 3)
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Causes skin corrosion (Category 1B)
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Causes serious eye damage (Category 1)
Applications in Organic Synthesis
Functional Group Reactivity
Organosilicon compounds containing chloromethyl groups typically serve as versatile synthetic intermediates. The presence of both silyl and chloro functionalities creates compounds with unique reactivity profiles.
Heterocycle Formation
Chloromethyl (trimethylsilyl)methyl sulfide is described as a valuable precursor of thiocarbonyl ylide, which participates in 1,3-dipolar cycloadditions ([3+2] or [3+3]), leading to the formation of S-heterocycles. This reactivity is triggered by fluoride anions from salts such as CsF or N⁺Me₄F⁻ .
The compound demonstrates compatibility with:
Building Blocks in Materials Science
2-(Chloromethyl)allyl-trimethylsilane has been investigated as a building block in organic synthesis. Its structure, containing both chloromethyl and allylic groups, enables participation in various reactions to form complex molecules. Additionally, the compound has been explored in the development of materials with specific properties.
Research Publications and Case Studies
Key Publications
Several publications demonstrate the utility of related organosilicon compounds:
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"Synthesis of 4-Polyfluoroalkyl-1,3-Dithiolanes via [3+2] Cycloaddition of Thiocarbonyl Ylide to Polyfluoroalkanethioamides" (Mykhaylychenko et al., 2019) - This study explores the formation of dithiolanes through cycloaddition reactions .
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"Chloromethyl Trimethylsilylmethyl Sulphide as a Parent Thiocarbonyl Ylide Synthon. A Simple Synthesis of Dihydro- and Tetrahydro-Thiophenes" (Hosomi et al., 1986) - This publication describes the use of chloromethyl trimethylsilylmethyl sulfide in heterocycle synthesis .
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"Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]Octanes" (Li et al., 2013) - This research demonstrates applications in creating complex heterocyclic systems relevant to drug discovery .
Synthetic Methodologies
Comparative Analysis of Related Compounds
Structural Relationships
The table below compares key structural features of the related organosilicon compounds:
Compound | Key Functional Groups | Structural Characteristics |
---|---|---|
2-(Chloromethoxy)ethyltrimethylsilane | Chloromethoxy, ethyl, trimethylsilyl | Contains C-O-C linkage with chloromethyl on oxygen |
2-(Chloromethyl)-2-propen-1-ylsilane | Chloromethyl, allyl, trimethylsilyl | Contains allylic functionality with exocyclic double bond |
Chloromethyl (trimethylsilyl)methyl sulfide | Chloromethyl, sulfide, trimethylsilyl | Contains thioether linkage |
Reactivity Patterns
The reactivity of these compounds is largely determined by their functional groups:
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